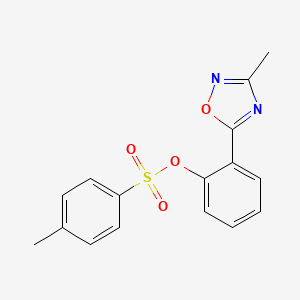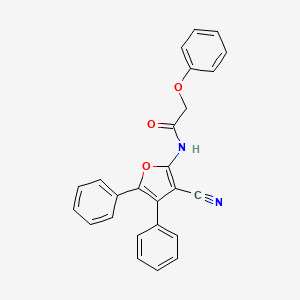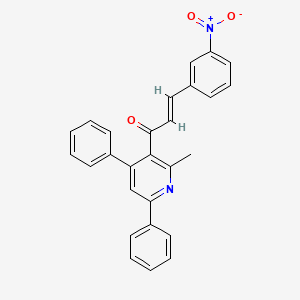
2,6,7-Trimethyl-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,7-Trimethyl-1,3-benzothiazole is a heterocyclic aromatic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications. The structure of this compound consists of a benzene ring fused to a thiazole ring with three methyl groups attached at the 2nd, 6th, and 7th positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including 2,6,7-Trimethyl-1,3-benzothiazole, can be achieved through various synthetic pathways. Common methods include:
Condensation Reactions: The condensation of 2-aminobenzenethiol with aldehydes or ketones is a widely used method.
Cyclization Reactions: Cyclization of thioamides or carbon dioxide with appropriate substrates can also yield benzothiazole derivatives.
Microwave Irradiation: This method has been employed to enhance reaction rates and yields in the synthesis of benzothiazole derivatives.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale condensation reactions using 2-aminobenzenethiol and various carbonyl compounds. The reaction conditions are optimized to ensure high yields and purity of the final product .
化学反応の分析
Types of Reactions
2,6,7-Trimethyl-1,3-benzothiazole can undergo several types of chemical reactions, including:
Reduction: Reduction reactions can target the thiazole ring, resulting in the formation of dihydrobenzothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used in oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in reduction reactions.
Catalysts: Acid or base catalysts are often employed in substitution reactions to facilitate the reaction process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce dihydrobenzothiazoles .
科学的研究の応用
2,6,7-Trimethyl-1,3-benzothiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Biological Studies: The compound is employed in studies related to enzyme inhibition, protein-ligand interactions, and molecular docking.
Industrial Applications: It is used as a precursor in the synthesis of various industrial chemicals, including dyes, pigments, and polymers.
作用機序
The mechanism of action of 2,6,7-Trimethyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it may inhibit enzymes such as dihydroorotase and DNA gyrase, disrupting bacterial cell processes . In anticancer research, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .
類似化合物との比較
2,6,7-Trimethyl-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:
2-Methylbenzothiazole: Lacks the additional methyl groups at the 6th and 7th positions, which may affect its biological activity and chemical reactivity.
6-Methyl-1,3-benzothiazole: Has a single methyl group at the 6th position, resulting in different chemical properties and applications.
7-Methyl-1,3-benzothiazole: Similar to 6-Methyl-1,3-benzothiazole but with the methyl group at the 7th position.
The unique substitution pattern of this compound contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C10H11NS |
|---|---|
分子量 |
177.27 g/mol |
IUPAC名 |
2,6,7-trimethyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NS/c1-6-4-5-9-10(7(6)2)12-8(3)11-9/h4-5H,1-3H3 |
InChIキー |
DMCZLQTVFCYWDC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-benzyl-3-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10876272.png)
![2-(2-Bromophenyl)-8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10876288.png)


![(4Z)-2-(4-fluorophenyl)-5-propyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876306.png)
![1-(furan-2-ylmethyl)-2-{[(E)-(4-methylpiperazin-1-yl)methylidene]amino}-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B10876309.png)
![N'',N'''-Bis[(3,5-dibromo-2-hydroxyphenyl)methylene]carbonic dihydrazide](/img/structure/B10876313.png)
![4-[(3,4-dimethoxyphenyl)methyl]-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10876335.png)

![N-{3-[(E)-(prop-2-en-1-ylimino)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide](/img/structure/B10876346.png)
![(4Z)-5-methyl-2-phenyl-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876352.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876355.png)
![4-(3,4-dimethoxyphenyl)-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10876356.png)
![N-(4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B10876361.png)
